Vebreltinib, also known as Vebreltinib, is a small molecule classified as a tyrosine kinase inhibitor (TKI). Specifically, it demonstrates high selectivity and potency for the mesenchymal-epithelial transition factor (MET) receptor tyrosine kinase. [, , ] In scientific research, Vebreltinib serves as a valuable tool for investigating MET-driven oncogenesis and evaluating its potential as a therapeutic target in various cancers, including non-small cell lung cancer (NSCLC), gastric cancer, and glioblastoma. [, , , , ]
Vebreltinib functions as an ATP-competitive inhibitor of the MET kinase. [] It binds to the ATP-binding site of MET, preventing ATP binding and subsequently inhibiting MET phosphorylation. [] This inhibition disrupts downstream signaling pathways crucial for tumor cell growth, proliferation, survival, angiogenesis, and metastasis. [, , ] Vebreltinib demonstrates efficacy against various MET alterations, including MET exon 14 skipping mutations, MET fusions, MET amplifications, and HGF overexpression. [, , ]
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4